Comprehensive Technical Guide on CAS 1203571-75-8: 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic Acid in Drug Discovery
Comprehensive Technical Guide on CAS 1203571-75-8: 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic Acid in Drug Discovery
Executive Summary & Introduction
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the selection of highly functionalized, geometrically predictable building blocks. CAS 1203571-75-8 , chemically identified as 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, represents a premium bifunctional scaffold.
The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" , forming the pharmacophoric foundation for several blockbuster neurological and oncological drugs (e.g., zolpidem, alpidem). This specific derivative offers a distinct strategic advantage: it possesses two orthogonal reactive handles—a C8-bromine for transition-metal-catalyzed cross-coupling and a C2-carboxylic acid for amide or ester linkages—allowing for rapid, divergent synthesis of complex biaryl and peptidomimetic libraries.
Chemical Identity & 2D Structural Analysis
To effectively utilize this building block, one must understand its exact physicochemical parameters and spatial geometry. The structural data below is aggregated from validated chemical suppliers, including Sigma-Aldrich and BLD Pharm .
Table 1: Physicochemical & Structural Properties
| Property | Value | Causality / Significance in Design |
| Chemical Name | 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | IUPAC standard nomenclature. |
| CAS Number | 1203571-75-8 | Unique identifier for supply chain validation. |
| Molecular Formula | C₉H₇BrN₂O₂ | Determines exact mass and isotopic distribution. |
| Molecular Weight | 255.07 g/mol | Low MW ensures the final derivatized ligand remains within Lipinski's Rule of 5. |
| Exact Mass | 253.97 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| SMILES | O=C(C1=CN2C=C(C)C=C(Br)C2=N1)O | Enables in silico docking and automated library generation. |
Structural Causality
-
The Fused 5-6 Bicyclic Core: Provides a rigid, planar aromatic framework. The non-bridgehead nitrogen (N1) acts as a potent hydrogen bond acceptor, crucial for interacting with kinase hinge regions or GPCR binding pockets.
-
C6-Methyl Group: Introduces mild electron-donating properties and steric bulk. In drug design, blocking the C6 position with a methyl group is a proven strategy to prevent oxidative metabolism (e.g., CYP450-mediated hydroxylation), thereby increasing the in vivo half-life of the resulting drug.
-
C8-Bromine & C2-Carboxylic Acid: These substituents are positioned on opposite vectors of the planar ring, allowing for linear or L-shaped extension of the molecule without steric clashing between the two functionalization sites.
Mechanistic Workflow: Functionalization Strategy
The true value of CAS 1203571-75-8 lies in its capacity for divergent synthesis. The diagram below illustrates the logical flow of extending this core into a mature therapeutic ligand.
Fig 1: Divergent functionalization workflow of CAS 1203571-75-8 into target ligands.
Experimental Protocols: Handling & Self-Validating Systems
As a Senior Application Scientist, I mandate that every synthetic step must include an inherent self-validation mechanism to prevent the propagation of errors through a multi-step synthesis.
Protocol 1: LC-MS Characterization & Baseline Validation
Before initiating any synthesis, the integrity of the starting material must be verified.
Fig 2: Self-validating LC-MS workflow utilizing the inherent bromine isotopic signature.
Causality & Validation: Bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, the Electrospray Ionization (ESI+) mass spectrum of intact CAS 1203571-75-8 must exhibit a characteristic doublet at m/z 255.0 and 257.0 ([M+H]⁺). If this 1:1 doublet is absent, the compound has either degraded (e.g., protodehalogenation) or the batch is compromised.
Protocol 2: C8 Suzuki-Miyaura Cross-Coupling
The C8 position on the electron-rich imidazo[1,2-a]pyridine ring can be sterically hindered and prone to side reactions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine CAS 1203571-75-8 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate 'dppf' ligand is strictly chosen because it creates a tight coordination sphere around the palladium center, heavily suppressing the reductive debromination pathway that plagues electron-rich heteroaromatics.
-
Solvent & Degassing: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Degas the solution by bubbling N₂ through the mixture for 10 minutes to prevent oxidative quenching of the Pd(0) active species.
-
Reaction: Heat to 90°C for 4–6 hours under an N₂ atmosphere.
-
Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the 1:1 doublet at m/z 255.0/257.0 and the emergence of a singlet mass peak corresponding to the cross-coupled product confirms successful C-C bond formation.
Protocol 3: C2 Amide Coupling
The C2-carboxylic acid is conjugated with the aromatic imidazo system, which slightly reduces its electrophilicity compared to aliphatic acids.
Step-by-Step Methodology:
-
Activation: Dissolve CAS 1203571-75-8 (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature. Causality: HATU is utilized over standard carbodiimides (like EDC) because it rapidly generates a highly reactive HOAt ester intermediate, overcoming the electronic deactivation of the conjugated C2-acid and ensuring high conversion rates without epimerization.
-
Coupling: Add the primary or secondary amine (1.2 equiv) dropwise. Stir for 2 hours at room temperature.
-
Self-Validation Checkpoint: Quench a 1 µL reaction aliquot in methanol. If the activation step was successful but the amine failed to couple, the MS will show the transient formation of the methyl ester (m/z 269.0/271.0). A successful reaction will show the mass of the final amide, retaining the 1:1 bromine isotopic doublet.
Conclusion
CAS 1203571-75-8 (8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid) is a highly strategic building block for drug discovery. By understanding the causality behind its structural features—such as the metabolic protection afforded by the C6-methyl group and the orthogonal reactivity of the C8-bromine and C2-acid—medicinal chemists can deploy this scaffold to rapidly generate robust, high-affinity ligands. Strict adherence to self-validating analytical protocols ensures high-fidelity library generation.
References
-
Deep, A., et al. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Current Topics in Medicinal Chemistry, 2017. URL:[Link]
